1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
Description
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one is an organic compound with the molecular formula C12H15NO3 It is characterized by a benzodioxane ring system substituted with an amino group and a butanone moiety
Properties
IUPAC Name |
1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-3-10(14)8-6-11-12(7-9(8)13)16-5-4-15-11/h6-7H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWOJWLEQYQHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387850 | |
| Record name | 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444111-26-6 | |
| Record name | 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with 2,3-dihydro-1,4-benzodioxin-6-amine , which provides the benzodioxane ring system with an amino substituent at the 7-position (position 6 in benzodioxane numbering). This intermediate is crucial as it forms the core scaffold for further functionalization.
General Synthetic Strategy
The preparation of 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one involves the following key steps:
Step 1: Functionalization of the Amino Group
The amino group on the benzodioxane ring is often protected or modified to enable selective reactions on the side chain without interference. For example, sulfonamide formation using sulfonyl chlorides can protect the amine and facilitate further coupling reactions.Step 2: Introduction of the Butan-1-one Side Chain
The butanone moiety is introduced via acylation or alkylation reactions. One common approach is the reaction of the amino-substituted benzodioxane with α-bromo ketones or acyl halides under basic conditions to form the corresponding ketone side chain.Step 3: Final Deprotection and Purification
If protective groups are used, they are removed under mild acidic or basic conditions to yield the target compound. Purification is typically achieved by recrystallization or chromatographic techniques.
Detailed Synthetic Procedure Example
A representative synthesis pathway adapted from related benzodioxane derivatives is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2,3-dihydro-1,4-benzodioxin-6-amine + 4-methylbenzenesulfonyl chloride, Na₂CO₃ (10% aqueous), stir at room temperature, pH 9-10 | Formation of sulfonamide intermediate to protect amino group | ~80% yield; monitored by TLC; product isolated by acidification and filtration |
| 2 | Sulfonamide intermediate + 2-bromo-N-(un/substituted-phenyl)acetamides in DMF, lithium hydride base, stir at 25°C for 3-4 hours | Coupling reaction to introduce acetamide side chain | 70-85% yield; reaction completion monitored by TLC |
| 3 | Deprotection (if applicable) and purification by recrystallization | Final compound isolation | Pure compound obtained as amorphous powder |
Note: Although this example details sulfonamide-acetamide derivatives, the methodology illustrates the general approach to functionalizing the benzodioxane core and introducing side chains such as butan-1-one.
Reaction Conditions and Optimization
Solvents: Polar aprotic solvents like dimethylformamide (DMF) are preferred for nucleophilic substitution steps due to their ability to stabilize charged intermediates.
Bases: Lithium hydride (LiH) or sodium carbonate (Na₂CO₃) are commonly used to maintain alkaline conditions and deprotonate nucleophiles.
Temperature: Mild temperatures (room temperature to 40°C) are generally sufficient to drive the reactions without decomposing sensitive intermediates.
pH Control: Maintaining pH around 9-10 during sulfonamide formation ensures selective reaction and minimizes side reactions.
Characterization of Intermediates and Final Product
Infrared (IR) Spectroscopy: Key functional groups such as N-H, C=O, and aromatic C=C are identified by characteristic absorption bands (e.g., N-H stretching near 3200-3300 cm⁻¹, C=O stretching near 1700 cm⁻¹).
Proton Nuclear Magnetic Resonance (¹H-NMR): Chemical shifts confirm the presence of aromatic protons, methylene groups of the dioxane ring, and side chain protons.
Elemental Analysis (CHN): Confirms the molecular formula and purity of synthesized compounds.
Comparative Table of Key Synthetic Steps
| Synthetic Step | Reagents | Conditions | Purpose | Yield Range |
|---|---|---|---|---|
| Amino group sulfonylation | 4-methylbenzenesulfonyl chloride, Na₂CO₃ (aq) | Room temp, pH 9-10, 3-4 hr | Protect amino group | 75-85% |
| Side chain introduction | 2-bromo-N-(phenyl)acetamides, LiH, DMF | 25°C, 3-4 hr | Attach butanone-like side chain | 70-85% |
| Deprotection & purification | Acid/base treatment, recrystallization | Mild conditions | Obtain pure final product | Variable |
Research Findings and Applications
The synthetic methods for benzodioxane derivatives with amino and ketone functionalities have been validated by spectral data and elemental analysis, confirming structural integrity.
These compounds exhibit potential biological activities, including enzyme inhibition relevant to therapeutic areas such as diabetes and neurodegenerative diseases, motivating the development of efficient synthetic routes.
Chemical Reactions Analysis
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres.
Scientific Research Applications
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a pharmacological agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxane ring system may interact with enzymes or receptors, modulating their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one can be compared with other similar compounds, such as:
1-(6-Amino-2,3-dihydro-1,4-benzodioxin-7-yl)butan-1-one: This compound has a similar structure but differs in the position of the amino group.
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: This compound has a shorter carbon chain compared to the butanone derivative.
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxane ring system but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzodioxin moiety, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.
- IUPAC Name : this compound
- Molecular Formula : C12H15NO3
- Molecular Weight : 227.25 g/mol
- CAS Number : 444111-26-6
- InChI Key : SSWOJWLEQYQHCP-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with proteins and enzymes. Additionally, the butanone moiety may facilitate interactions with lipid membranes or other hydrophobic environments.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA, which could lead to cytotoxic effects in cancer cells.
- Antioxidant Activity : The structural features suggest potential antioxidant properties, which could mitigate oxidative stress in biological systems.
Antidiabetic Activity
Recent studies have explored the antidiabetic potential of related compounds in the benzodioxin class. For instance, derivatives have shown significant inhibition of the enzyme α-glucosidase, which plays a critical role in carbohydrate metabolism.
The promising results from these studies indicate that similar structural analogs may exhibit comparable antidiabetic effects.
Cytotoxicity Studies
Research on related benzodioxin compounds has revealed cytotoxic activity against various cancer cell lines, including HeLa cells. The lowest observed IC50 values indicate strong potential for further therapeutic exploration.
Case Studies and Research Findings
A significant body of research has focused on the synthesis and biological evaluation of benzodioxin derivatives:
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their enzyme inhibitory activities and cytotoxicity profiles.
- In Vivo Studies : Selected compounds demonstrated no acute toxicity at high doses (2000 mg/kg), indicating a favorable safety profile for further testing in vivo.
Q & A
Q. Key Intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one | Core ketone precursor | |
| Benzodioxin-6-amine | Amino-functionalized intermediate |
Advanced: How can researchers optimize synthetic yield when side reactions occur during benzodioxin-amine coupling with ketones?
Methodological Answer:
Side reactions (e.g., over-alkylation or oxidation) can be mitigated by:
- Solvent Selection : Solvent-free conditions reduce side products (e.g., in enaminone synthesis) .
- Catalytic Additives : Lithium hydride (LiH) enhances regioselectivity during N-substitution of sulfonamide derivatives .
- Temperature Control : Maintaining reflux temperatures (e.g., 80°C for 5 hours) improves reaction specificity, as seen in guanidine derivative synthesis .
Q. Example Optimization Table :
| Condition | Outcome | Reference |
|---|---|---|
| DMF-DMA, solvent-free | 85% yield of enaminone | |
| LiH catalysis in DMF | 70–90% yield for N-alkylated sulfonamides |
Basic: What spectroscopic techniques are used to confirm the structure of benzodioxin derivatives?
Methodological Answer:
- ¹H NMR : Resolves aromatic protons (e.g., δ 7.16–6.61 ppm for benzodioxin protons) and substituents (e.g., methyl groups at δ 2.28 ppm) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) functional groups .
- Mass Spectrometry : Confirms molecular ions (e.g., m/z 430.48 for C₂₃H₁₈N₄O₃S derivatives) .
Data Interpretation Tip : Conflicting NMR signals (e.g., broad singlets for NH groups) can be resolved using deuterated solvents (DMSO-d₆) and variable-temperature NMR .
Advanced: How do structural modifications (e.g., sulfonamide groups) influence the bioactivity of benzodioxin derivatives?
Methodological Answer:
- Antibacterial Activity : N-Substituted sulfonamides (e.g., 5a–5m) show enhanced Gram-positive bacterial inhibition due to improved membrane penetration. The sulfonamide moiety increases hydrophilicity, enhancing target binding .
- Enzyme Inhibition : Derivatives with pyrimidine substituents (e.g., BRD1401) exhibit moderate lipoxygenase inhibition (IC₅₀ ~50 µM), likely via chelation of active-site metal ions .
Q. Structure-Activity Relationship (SAR) Table :
| Derivative | Substituent | Bioactivity | Reference |
|---|---|---|---|
| 5a | Methyl sulfonamide | MIC = 12.5 µg/mL (S. aureus) | |
| BRD1401 | Pyrimidine-imidazolidinone | IC₅₀ = 52 µM (lipoxygenase) |
Advanced: What are the challenges in regioselective functionalization of the benzodioxin core, and how are they addressed?
Methodological Answer:
- Challenge : The electron-rich benzodioxin core favors electrophilic substitution at the 6- and 7-positions, but competing reactions can occur.
- Solutions :
Q. Regioselectivity Case Study :
| Reaction | Regiochemical Outcome | Reference |
|---|---|---|
| Sulfonylation of benzodioxin-6-amine | Sulfonamide at 6-position | |
| Acetylation of 7-amino derivative | Ketone at 6-position |
Basic: How are purity and stability assessed for this compound during storage?
Methodological Answer:
- HPLC : Monitors degradation products (e.g., oxidized byproducts) using C18 columns and UV detection (λ = 254 nm).
- Elemental Analysis : Validates purity (>98%) via CHN analysis .
- Storage Conditions : Anhydrous Na₂SO₄ is used to stabilize hygroscopic derivatives, with recommended storage at −20°C under argon .
Advanced: How can computational modeling guide the design of benzodioxin-based enzyme inhibitors?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses of pyrimidine derivatives in the lipoxygenase active site, highlighting key hydrogen bonds with Arg533 and Tyr181 .
- QSAR Models : Quantitative structure-activity relationships correlate logP values (<3.5) with improved antibacterial activity .
Q. Computational Workflow :
Generate 3D conformers (Open Babel).
Dock into enzyme structure (PDB: 3V99).
Validate with MD simulations (GROMACS).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
